2-(Thian-4-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)acetic acid typically involves the cyclization of appropriate precursors to form the thiopyran ring, followed by the introduction of the acetic acid group. One common method involves the reaction of 4-chlorobutyric acid with sodium sulfide to form the thiopyran ring, which is then oxidized to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Thian-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiopyran ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated thiopyran derivatives.
Scientific Research Applications
2-(Thian-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Thian-4-yl)acetic acid and its derivatives involves interactions with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Thiazole: Contains a five-membered ring with sulfur and nitrogen.
Thiophene: Contains a five-membered ring with sulfur.
Pyridine: Contains a six-membered ring with nitrogen.
Comparison: 2-(Thian-4-yl)acetic acid is unique due to its six-membered thiopyran ring, which imparts different chemical properties compared to the five-membered rings in thiazole and thiophene. The presence of the acetic acid group also provides additional reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(thian-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNUYSZERASPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137103-09-4 |
Source
|
Record name | 2-(thian-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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